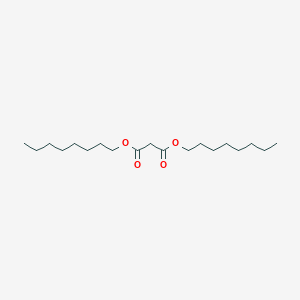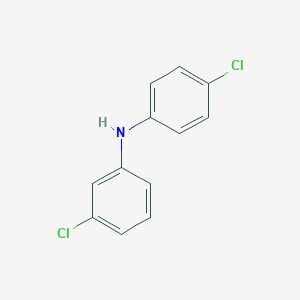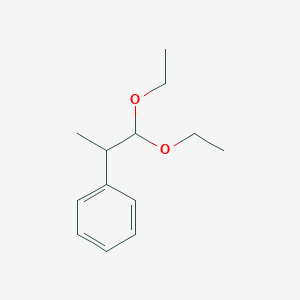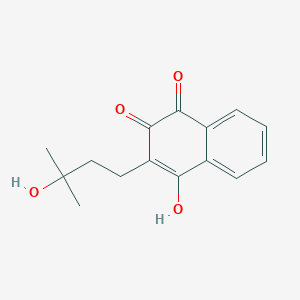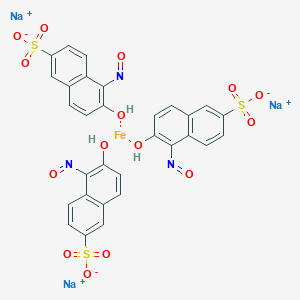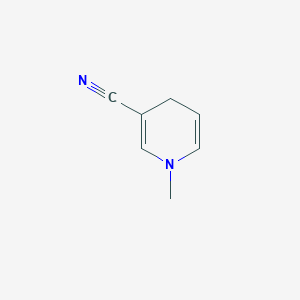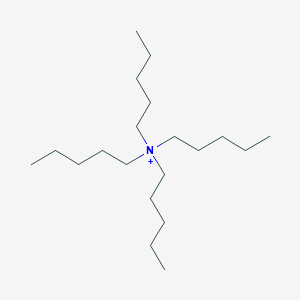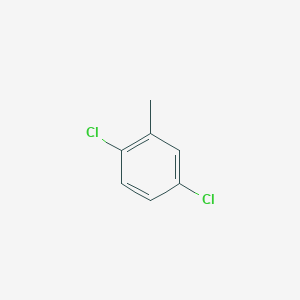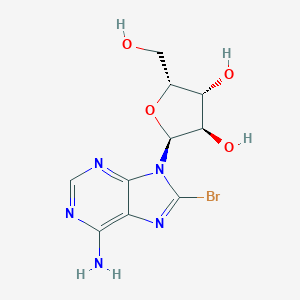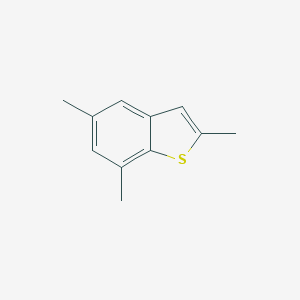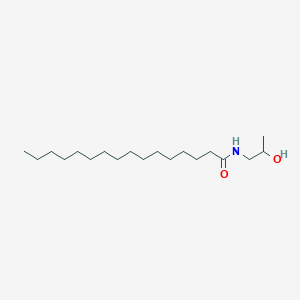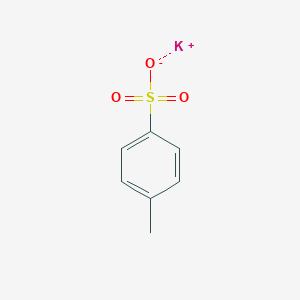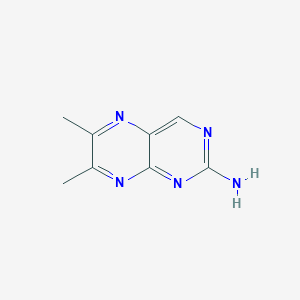![molecular formula C10H11N3O2 B098656 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16953-81-4](/img/structure/B98656.png)
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation.
作用機序
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, endothelial cells, and other cell types, and is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation. By blocking the P2Y1 receptor, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits platelet aggregation and thrombus formation, and reduces inflammation.
生化学的および生理学的効果
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have a protective effect on the heart during ischemia-reperfusion injury, suggesting that it may have potential therapeutic applications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used for the treatment of thrombotic and inflammatory diseases. Another area of interest is the investigation of the potential therapeutic applications of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione for the treatment of cardiovascular diseases such as stroke and myocardial infarction. Finally, further research is needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its potential effects on other physiological processes.
合成法
The synthesis of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The overall yield of this synthesis is approximately 30%.
科学的研究の応用
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a promising candidate for the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis. 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
CAS番号 |
16953-81-4 |
|---|---|
製品名 |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
1,3,6-trimethylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-7-8(11-6)9(14)13(3)10(15)12(7)2/h4-5H,1-3H3 |
InChIキー |
LMOBTBKXWNTLAB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
正規SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
同義語 |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




